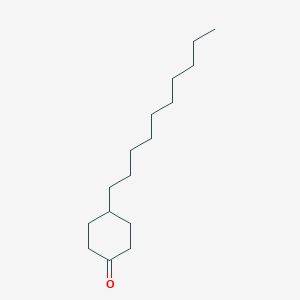
4-Decylcyclohexanone
描述
4-Decylcyclohexanone is an organic compound with the molecular formula C16H30O It is a derivative of cyclohexanone, where a decyl group is attached to the fourth carbon of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: 4-Decylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with decyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In an industrial setting, this compound can be produced via a catalytic hydrogenation process. Cyclohexanone is first reacted with decene in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Decylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime using hydroxylamine hydrochloride in the presence of a base.
Reduction: Reduction of this compound with sodium borohydride or lithium aluminum hydride yields 4-Decylcyclohexanol.
Substitution: Halogenation reactions can occur at the alpha position of the carbonyl group, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride, solvent (e.g., tetrahydrofuran).
Substitution: Halogenating agents (e.g., bromine or chlorine), solvent (e.g., carbon tetrachloride).
Major Products:
Oxidation: this compound oxime.
Reduction: 4-Decylcyclohexanol.
Substitution: Halogenated this compound derivatives.
科学研究应用
4-Decylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 4-Decylcyclohexanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
相似化合物的比较
Cyclohexanone: A simpler ketone with a six-carbon ring structure.
4-Methylcyclohexanone: A derivative with a methyl group attached to the fourth carbon.
4-Phenylcyclohexanone: A derivative with a phenyl group attached to the fourth carbon.
Comparison: 4-Decylcyclohexanone is unique due to the presence of a long decyl chain, which imparts distinct physical and chemical properties compared to its simpler counterparts
属性
IUPAC Name |
4-decylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h15H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIQWIMFIXEXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

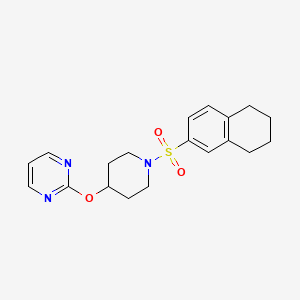
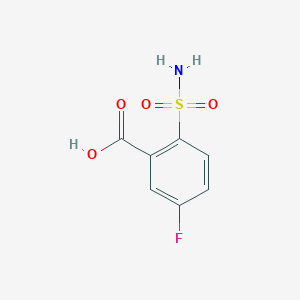
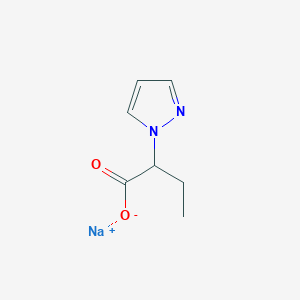
![3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2893629.png)
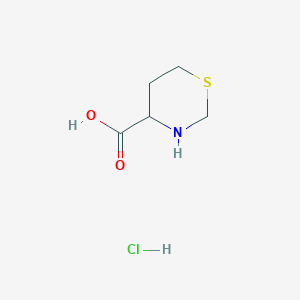
![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)
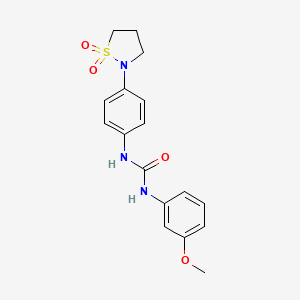
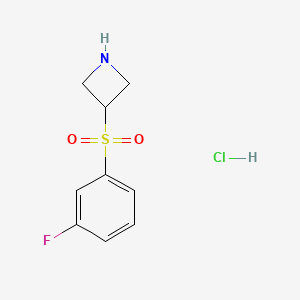

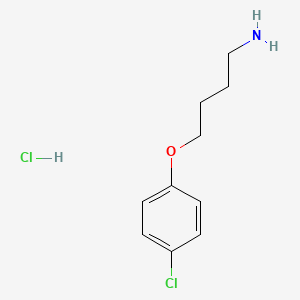
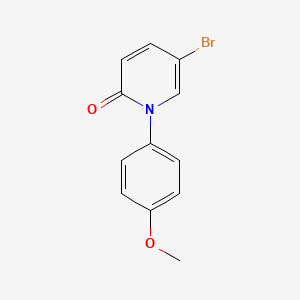
![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)
![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)

